Enhanced Hydrolytic Stability of Pinacol Ester vs. Free Boronic Acid
The pinacol ester form of this compound provides significantly improved hydrolytic stability compared to its free boronic acid counterpart. This is a general property of aryl boronic pinacol esters, which are crystalline, hydrolytically stable solids, whereas free boronic acids are prone to dehydration and oligomerization (e.g., formation of boroxines) under ambient conditions . While direct comparative hydrolysis rate constants for this specific compound are not available in the public literature, the class-level inference is well-established: esterification with pinacol imparts greater shelf-life and handling robustness, which is critical for reproducible procurement and reaction scale-up.
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | Crystalline solid, stable at ambient storage conditions; typical of aryl-Bpin esters |
| Comparator Or Baseline | Free boronic acid (e.g., 5-fluoro-2-(methoxycarbonyl)phenylboronic acid, CAS 850568-05-7): prone to dehydration, boroxine formation, and variable water content |
| Quantified Difference | Qualitative improvement in handling and storage; pinacol esters are routinely preferred for long-term storage and reproducible stoichiometry. |
| Conditions | Ambient temperature and humidity; standard laboratory storage. |
Why This Matters
For procurement, the pinacol ester ensures consistent stoichiometry and reactivity across batches, reducing the need for pre-use characterization and purification that would be required for the free boronic acid.
